
Spectroscopic and Synthetic Profile of 2-Ethoxy-
4,6-dihydroxypyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2-Ethoxy-4,6-dihydroxypyrimidine

Cat. No.: B1589393 Get Quote

For Immediate Release

This technical document provides a comprehensive overview of the spectroscopic

characteristics and synthetic pathways of 2-Ethoxy-4,6-dihydroxypyrimidine (CAS RN:

61636-08-6), a key intermediate in the synthesis of various pharmaceuticals and

agrochemicals. This guide is intended for researchers, scientists, and professionals in the field

of drug development and chemical synthesis.

Chemical Structure and Properties
2-Ethoxy-4,6-dihydroxypyrimidine is a pyrimidine derivative with the molecular formula

C₆H₈N₂O₃ and a molecular weight of 156.14 g/mol .[1][2] A crucial feature of this molecule is its

existence in tautomeric forms, primarily an equilibrium between the dihydroxy form and its keto-

enol isomers, such as 2-ethoxy-6-hydroxy-4(3H)-pyrimidinone.[3] This tautomerism influences

its reactivity and spectroscopic properties.

Spectroscopic Data (Predicted)
Due to the limited availability of public experimental spectra for 2-Ethoxy-4,6-
dihydroxypyrimidine, the following data is predicted based on its chemical structure and

established spectroscopic principles. These values serve as a reference for the

characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~11.0 - 12.0 Broad Singlet 2H
-OH / -NH

(exchangeable)

~5.10 Singlet 1H C5-H

4.35 Quartet 2H -O-CH₂-CH₃

1.30 Triplet 3H -O-CH₂-CH₃

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm) Assignment

~165.0 C4/C6 (C=O)

~162.0 C2 (C-OEt)

~85.0 C5

~62.0 -O-CH₂-CH₃

~14.0 -O-CH₂-CH₃

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic peaks corresponding to its functional

groups. The presence of broad bands will be indicative of the extensive hydrogen bonding due

to the hydroxyl and potential amide groups arising from tautomerism.

Table 3: Predicted IR Absorption Bands
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Wavenumber (cm⁻¹) Intensity
Functional Group
Assignment

3200 - 2800 Broad, Strong
O-H and N-H stretching (H-

bonding)

~2980 Medium C-H stretching (aliphatic)

~1680 Strong
C=O stretching (keto-enol

form)

~1620 Strong C=N and C=C stretching (ring)

~1250 Strong C-O stretching (ethoxy)

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule.

Table 4: Predicted Mass Spectrometry Data

Parameter Value

Molecular Formula C₆H₈N₂O₃

Molecular Weight 156.14

Predicted [M]+• m/z 156

Key Fragments m/z 128 ([M-C₂H₄]+•), m/z 111 ([M-OC₂H₅]+)

The fragmentation is anticipated to involve the characteristic loss of an ethylene molecule or

the entire ethoxy group from the molecular ion.[1]

Experimental Protocols: Synthesis
The most common and industrially viable synthesis of 2-Ethoxy-4,6-dihydroxypyrimidine
involves the condensation of an O-ethylisourea salt with a dialkyl malonate, typically in the

presence of a base.[4][5]
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General Synthesis Procedure
Formation of O-ethylisourea salt: O-ethylisourea hydrochloride is prepared by reacting

cyanamide with ethanol in the presence of dry hydrogen chloride.

Condensation Reaction: The O-ethylisourea salt is then reacted with a dialkyl malonate (e.g.,

dimethyl malonate or diethyl malonate) in an alcoholic solvent, such as methanol.[5]

Base-catalyzed Cyclization: An alkali metal alkoxide, typically sodium methoxide, is used as

a base to facilitate the cyclization reaction, forming the pyrimidine ring. The reaction is

generally maintained at a controlled temperature, often between 0°C and 30°C.[5][6]

Acidification and Isolation: The resulting alkali salt of 2-Ethoxy-4,6-dihydroxypyrimidine is

dissolved in water and then carefully acidified with a mineral acid (e.g., HCl) to a pH of

approximately 2.0 to 5.5.[6]

Purification: The precipitated solid product is isolated by filtration, washed with water to

remove salts, and dried under vacuum to yield the purified 2-Ethoxy-4,6-
dihydroxypyrimidine.[4][6]

Visualization of Synthetic Workflow
The following diagrams illustrate the key synthetic pathway and a subsequent common

transformation of the title compound.
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Starting Materials Reaction Conditions
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O-Ethylisourea Salt

2-Ethoxy-4,6-dihydroxypyrimidine

Condensation

Dialkyl Malonate Sodium Methoxide (Base) Methanol (Solvent)

2-Ethoxy-4,6-
dihydroxypyrimidine

2-Ethoxy-4,6-
dichloropyrimidine

Chlorination

Phosphorus Oxychloride
(POCl₃)

Reagent

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 6 Tech Support

https://patents.google.com/patent/US5552546A/en
https://patents.google.com/patent/US5552546A/en
https://www.benchchem.com/product/b062712
https://www.benchchem.com/product/b1589393#spectroscopic-data-for-2-ethoxy-4-6-dihydroxypyrimidine-nmr-ir-ms
https://www.benchchem.com/product/b1589393#spectroscopic-data-for-2-ethoxy-4-6-dihydroxypyrimidine-nmr-ir-ms
https://www.benchchem.com/product/b1589393#spectroscopic-data-for-2-ethoxy-4-6-dihydroxypyrimidine-nmr-ir-ms
https://www.benchchem.com/product/b1589393#spectroscopic-data-for-2-ethoxy-4-6-dihydroxypyrimidine-nmr-ir-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1589393?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1589393?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

